Songoramine
Overview
Description
Songoramine is a compound with the molecular formula C22H29NO3 . It is a type of alkaloid and is sourced from the roots of Aconitum brachypodum .
Synthesis Analysis
The synthesis of Songoramine has been achieved through efficient asymmetric total syntheses of eight napelline-type alkaloids . The strategy hinges on the convergent assembly of the ent-kaurane core using a diastereoselective intermolecular Cu-mediated conjugate addition and subsequent intramolecular Michael addition reaction. It also involves the rapid construction of the azabicyclo [3.2.1]octane motif via an intramolecular Mannich cyclization .
Molecular Structure Analysis
Songoramine has a molecular weight of 355.471 Da . The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The crystal I is the triclinic system with space group P1 having unit cell parameters .
Physical And Chemical Properties Analysis
Songoramine has a density of 1.3±0.1 g/cm3, a boiling point of 513.3±50.0 °C at 760 mmHg, and a flash point of 264.2±30.1 °C . It has a molar refractivity of 96.3±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 266.4±5.0 cm3 .
Scientific Research Applications
Songoramine is a diterpenoid alkaloid that has been isolated from various species of the Aconitum genus . Here is some information about its structure and isolation:
- Scientific Field : Structural Chemistry
- Summary of Application : Songoramine, along with 15-acetylsongorine, were first isolated from the roots of Aconitum Szechenyianum Gay . These compounds are of interest due to their unique napelline skeletal structure .
- Methods of Application or Experimental Procedures : The roots of Aconitum szechenyianum Gay were collected and processed to isolate Songoramine. The dry powder of the roots was wetted by 10% ammonium hydroxide solution, and then refluxed for 2 hours with chloroform .
- Results or Outcomes : The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The presence of the C–O–C bond in Songoramine results in changes of ring conformations compared with that of 15-acetylsongorine .
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Scientific Field : Mass Spectrometry
- Summary of Application : Songoramine has been used in the study of mass spectra of alkaloids of the type of songorine .
- Methods of Application or Experimental Procedures : The structure of songoramine was established based on chemical and spectral characteristics . A scheme for the fragmentation of songorine and its derivatives was proposed .
- Results or Outcomes : Songoramine was isolated from Aconitum karakolicum. The structure of songoramine was established on the basis of chemical and spectral characteristics .
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Scientific Field : Pharmacology
- Summary of Application : Songoramine is a GABAA receptor antagonist in rat brain, with potential anti-cancer, anti-arrhythmic, and anti-inflammatory activities .
- Methods of Application or Experimental Procedures : Songoramine has potential for research in epithelial ovarian cancer (EOC) .
- Results or Outcomes : Songoramine has shown potential as a therapeutic agent in the treatment of EOC .
-
Scientific Field : Structural Chemistry
- Summary of Application : Songoramine, along with 15-acetylsongorine, were first isolated from the roots of Aconitum Szechenyianum Gay . These compounds are of interest due to their unique napelline skeletal structure .
- Methods of Application or Experimental Procedures : The roots of Aconitum szechenyianum Gay were collected and processed to isolate Songoramine. The dry powder of the roots was wetted by 10% ammonium hydroxide solution, and then refluxed for 2 hours with chloroform .
- Results or Outcomes : The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The presence of the C–O–C bond in Songoramine results in changes of ring conformations compared with that of 15-acetylsongorine .
-
Scientific Field : Mass Spectrometry
- Summary of Application : Songoramine has been used in the study of mass spectra of alkaloids of the type of songorine .
- Methods of Application or Experimental Procedures : The structure of songoramine was established based on chemical and spectral characteristics . A scheme for the fragmentation of songorine and its derivatives was proposed .
- Results or Outcomes : Songoramine was isolated from Aconitum karakolicum. The structure of songoramine was established on the basis of chemical and spectral characteristics .
-
Scientific Field : Pharmacology
- Summary of Application : Songoramine is a GABAA receptor antagonist in rat brain, with potential anti-cancer, anti-arrhythmic, and anti-inflammatory activities .
- Methods of Application or Experimental Procedures : Songoramine has potential for research in epithelial ovarian cancer (EOC) .
- Results or Outcomes : Songoramine has shown potential as a therapeutic agent in the treatment of EOC .
Safety And Hazards
When handling Songoramine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPOBAEOOLGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Songoramine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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